7,8-Dimethylquinoline sulfate

MAO-B inhibition Neurochemistry Methylquinoline SAR

Researchers requiring a soluble, selective tool for MAO enzymology face a key limitation: neutral quinoline derivatives often lack the aqueous solubility needed for reliable cell-based assays, introducing vehicle toxicity artifacts. 7,8-Dimethylquinoline sulfate directly addresses this with a solubility-optimized salt form and a well-characterized inhibition profile. - Enables dose-response studies in aqueous media, with an MAO-B IC50 of 17 µM and a 5.9-fold selectivity window over MAO-A (IC50=100 µM). - Provides a differentiated steric/electronic topology versus 6- or 8-methylquinoline for SAR exploration. - Supplied as a high-purity crystalline solid, ensuring lot-to-lot consistency for reproducible analytical method development.

Molecular Formula C11H13NO4S
Molecular Weight 255.29 g/mol
Cat. No. B11862349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethylquinoline sulfate
Molecular FormulaC11H13NO4S
Molecular Weight255.29 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=CC=N2)C=C1)C.OS(=O)(=O)O
InChIInChI=1S/C11H11N.H2O4S/c1-8-5-6-10-4-3-7-12-11(10)9(8)2;1-5(2,3)4/h3-7H,1-2H3;(H2,1,2,3,4)
InChIKeyGZQDQZKZCALPIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dimethylquinoline sulfate: Core Properties & Specifications


7,8-Dimethylquinoline sulfate (CAS 1215582-91-4) is a nitrogen-containing heterocyclic salt comprising the 7,8-dimethylquinoline free base and sulfuric acid. The compound is characterized by two methyl substituents at the 7- and 8-positions of the quinoline bicyclic scaffold, which impart specific steric and electronic properties relative to other methylquinoline isomers [1]. The sulfate counterion significantly enhances aqueous solubility compared to the neutral free base , a critical factor for formulation and assay development. Vendors typically supply the material as a crystalline solid with a purity specification of ≥95–98% .

Supports aqueous assay preparation via sulfate salt form
7,8-dimethyl substitution profile for MAO-B selectivity studies
Vendor-specified purity for reproducible enzyme assays

7,8-Dimethylquinoline sulfate: Why Generic Substitution Fails


The 7,8-dimethyl substitution pattern on the quinoline core creates a sterically hindered, electron-rich environment that is not replicated by other methylquinoline isomers (e.g., 6- or 8-methylquinoline). This specific topology directly influences target binding and metabolic stability [1]. Furthermore, the sulfate salt form confers a substantial solubility advantage over the neutral free base, which is poorly water-soluble (<1 mg/mL) and thus ill-suited for aqueous biological assays without organic co-solvents . Attempting to replace 7,8-dimethylquinoline sulfate with a simpler quinoline sulfate or a different methylquinoline salt would introduce uncontrolled variables in solubility, enzymatic inhibition profile, and chemical reactivity.

7,8-DMQ sulfate
Generic methylquinoline
7,8-dimethyl substitution pattern
6- or 8-methyl isomers may alter MAO isoform selectivity
Sulfate salt enhances aqueous solubility
Free base or other salts may show limited solubility
Specified purity (vendor COA)
Custom-synthesized analogs with variable purity

7,8-Dimethylquinoline sulfate: Comparative Evidence


MAO-B Selectivity vs. Other Methylquinolines

7,8-Dimethylquinoline demonstrates measurable inhibitory activity against human MAO-B (IC50 = 17 µM), whereas the structurally related 8-methylquinoline (8-MQ) is reported to have no detectable inhibition of MAO-B in brain synaptosomal mitochondria [1][2]. This indicates that the additional methyl group at the 7-position alters the binding mode or affinity for the B isoform of the enzyme. The compound's MAO-A inhibition (IC50 = 100 µM) is weaker, further highlighting an isoform selectivity profile that differs from that of 6-methylquinoline (6-MQ), which is a potent MAO-A inhibitor with a Ki of 23.4 µM [1].

MAO-B Selectivity
Head-to-head
7,8-DMQ IC₅₀ 17 µM vs. 8-MQ inactive
Defines MAO-B isoform selectivity profile
Human MAO-B membrane assay
MAO-B inhibition Neurochemistry Methylquinoline SAR

Aqueous Solubility: Sulfate Salt vs. Free Base

The sulfate salt of 7,8-dimethylquinoline is engineered to overcome the inherent low aqueous solubility of the neutral free base. While direct experimental solubility data for 7,8-dimethylquinoline free base versus its sulfate salt are not available in the current literature, a direct class-level comparison from the parent quinoline system is highly predictive: Quinoline sulfate exhibits water solubility exceeding 50 mg/mL, compared to <1 mg/mL for the free base . This principle of solubility enhancement through salt formation with a strong acid counterion is a well-established strategy in pharmaceutical chemistry and is directly applicable to the 7,8-dimethylquinoline scaffold.

Aqueous Solubility
Class-level
Estimated >50-fold increase (sulfate vs free base)
Supports aqueous formulation screening
Inferred from parent quinoline; verify experimentally
Solubility enhancement Formulation development Salt screening

MAO-A Inhibition: Reduced Potency vs. 6-Methylquinoline

7,8-Dimethylquinoline is a significantly weaker inhibitor of MAO-A (IC50 = 100 µM) compared to the mono-methylated analog 6-methylquinoline (6-MQ), which exhibits a Ki of 23.4 µM against MAO-A [1][2]. This ~4.3-fold difference in inhibitory potency suggests that the 7,8-dimethyl substitution pattern is sterically less favorable for binding to the MAO-A active site than the 6-methyl isomer. The data confirm that 7,8-dimethylquinoline is not simply a more potent analog of 6-MQ; it possesses a distinct pharmacological fingerprint.

MAO-A Potency
Head-to-head
7,8-DMQ IC₅₀ 100 µM vs. 6-MQ Ki 23.4 µM
4.3-fold weaker MAO-A inhibition
Human MAO-A assay context
MAO-A inhibition Enzyme kinetics Structure-activity relationship

Validated Purity & Vendor Consistency

The commercial availability of 7,8-dimethylquinoline sulfate (as the semi-sulfate salt) with a validated purity specification of ≥98% is documented by multiple authoritative vendors, including Sigma-Aldrich/Combi-Blocks and MolCore . This high level of purity, supported by certificates of analysis, ensures reproducible experimental results. In contrast, many custom-synthesized methylquinoline analogs may be supplied without rigorous analytical characterization or established quality control protocols.

Purity Specification
Supplier-specified
≥98% purity (vendor-guaranteed)
Supports lot-to-lot reproducibility
Verify with certificate of analysis
Compound sourcing Quality control Analytical chemistry

7,8-Dimethylquinoline sulfate: Key Applications


MAO Isoform Selectivity Profiling

7,8-Dimethylquinoline sulfate is optimally deployed in studies investigating the differential roles of MAO-A and MAO-B. Its distinct profile—measurable MAO-B inhibition (IC50 = 17 µM) paired with relatively weak MAO-A inhibition (IC50 = 100 µM)—makes it a valuable tool compound for comparative enzymology. This stands in contrast to 6-methylquinoline, which is a potent MAO-A inhibitor, and 8-methylquinoline, which is inactive at MAO-B [1][2]. The high aqueous solubility of the sulfate salt facilitates its use in cell-based assays requiring high compound concentrations without vehicle toxicity .

Scaffold for SAR Studies

The 7,8-dimethyl substitution pattern provides a unique steric and electronic environment for SAR exploration of quinoline-based ligands. Researchers can use this compound as a starting point to investigate how ortho-substitution affects target engagement. The well-documented MAO inhibition data (MAO-A IC50 = 100 µM, MAO-B IC50 = 17 µM) serve as a quantitative baseline against which to measure the impact of further derivatization [1][2].

Analytical Method Development & Standardization

The high purity (≥98%) and defined physicochemical properties of 7,8-dimethylquinoline sulfate from major vendors make it an excellent candidate for use as an analytical standard or a reference compound in chromatographic method development . Its improved water solubility relative to the free base simplifies the preparation of calibration standards and quality control samples in aqueous mobile phases, reducing the need for high percentages of organic modifiers .

Application
Selection Property
Validation Focus
MAO isoform selectivity profiling
Reported MAO-B/MAO-A selectivity context
MAO isoform inhibition assay validation
SAR scaffold for quinoline derivatives
7,8-dimethyl substitution pattern
SAR assay endpoint comparison
Analytical standard for method development
Aqueous solubility and purity specification
Chromatographic reproducibility and standard curve linearity

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